molecular formula C11H9NO3 B573148 1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid CAS No. 1374651-81-6

1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid

Cat. No.: B573148
CAS No.: 1374651-81-6
M. Wt: 203.197
InChI Key: JUDGFLIECXYSKD-UHFFFAOYSA-N
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Description

1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their aromatic properties and are commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization under acidic conditions . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further derivatization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-methyl-1-oxoisoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDGFLIECXYSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192616
Record name 5-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374651-81-6
Record name 5-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374651-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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